molecular formula C13H12N2O2 B100848 ethyl 2-cyano-2H-quinoline-1-carboxylate CAS No. 17954-23-3

ethyl 2-cyano-2H-quinoline-1-carboxylate

Cat. No.: B100848
CAS No.: 17954-23-3
M. Wt: 228.25 g/mol
InChI Key: QFAHEDSFVHOFGW-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2H-quinoline-1-carboxylate is a substituted quinoline derivative characterized by a cyano group at the 2-position and an ethyl carboxylate group at the 1-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity. For instance, substituents like ethoxy or cyano groups can significantly influence solubility, reactivity, and biological activity. The molecular formula of this compound can be inferred as C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol, differing from the ethoxy-substituted analog in (C₁₃H₁₅NO₂, MW 217.27 g/mol) due to the presence of a nitrile group and absence of oxygen in the side chain .

Properties

CAS No.

17954-23-3

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 2-cyano-2H-quinoline-1-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)15-11(9-14)8-7-10-5-3-4-6-12(10)15/h3-8,11H,2H2,1H3

InChI Key

QFAHEDSFVHOFGW-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N

Canonical SMILES

CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N

Other CAS No.

17954-23-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of ethyl 2-cyano-1(2H)-quinolinecarboxylate often involves large-scale cyanoacetylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ethyl 2-cyano-2H-quinoline-1-carboxylate can undergo oxidation reactions, often resulting in the formation of quinoline derivatives with various functional groups.

    Reduction: Reduction reactions can convert the cyano group into other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where the cyano or ester groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Aminoquinoline derivatives.

    Substitution: Quinoline derivatives with different substituents replacing the cyano or ester groups.

Scientific Research Applications

Chemistry: ethyl 2-cyano-2H-quinoline-1-carboxylate is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of biologically active molecules and complex organic structures .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated for its role in the development of new drugs targeting specific biological pathways and diseases .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrially relevant compounds .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-1(2H)-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The cyano and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related quinoline derivatives, emphasizing substituent effects on physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Ethyl 2-cyano-2H-quinoline-1-carboxylate C₁₃H₁₂N₂O₂ 228.25 1-carboxylate, 2-cyano Drug intermediates, agrochemicals
7-(2-Ethoxyethoxy)quinoline () C₁₃H₁₅NO₂ 217.27 7-ethoxyethoxy Organic synthesis, solvents
Quinoline (base structure) C₉H₇N 129.16 Unsubstituted heterocyclic ring Antimalarials, dyes

Key Findings:

Substituent Effects on Reactivity: The cyano group in this compound enhances electrophilicity at the 2-position, making it reactive toward nucleophilic attack. In contrast, the ethoxyethoxy group in 7-(2-ethoxyethoxy)quinoline () increases hydrophobicity and may reduce metabolic degradation . The ethyl carboxylate group improves solubility in polar solvents compared to unsubstituted quinoline.

For example, turmeric and ginger extracts in ethyl acetate (–3) contain bioactive quinolines, though specific data for the target compound remains unverified.

By extension, the cyano group in this compound may pose additional risks (e.g., cyanide release under decomposition), though direct evidence is unavailable.

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